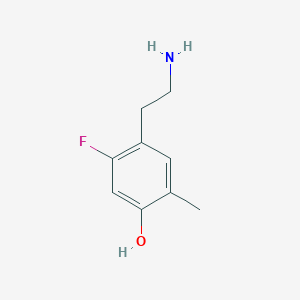![molecular formula C8H5IN2O2 B13909520 6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 1st position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine. This transition-metal-free sp3 C–H amination reaction is facilitated by sodium acetate (NaOAc) and produces the desired imidazo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclocondensation reactions using readily available starting materials. The use of molecular iodine and sodium acetate ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo compounds with similar biological activities.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry and material science.
Imidazo[1,2-b]pyridazine: Studied for its potential therapeutic applications.
Uniqueness
6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to the presence of the iodine atom at the 6th position and the carboxylic acid group at the 1st position. These functional groups enhance its reactivity and make it a valuable compound for various chemical and biological applications .
Propriétés
Formule moléculaire |
C8H5IN2O2 |
|---|---|
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
6-iodoimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13) |
Clé InChI |
PBSXWXOJUBNULN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=CN2C=C1I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




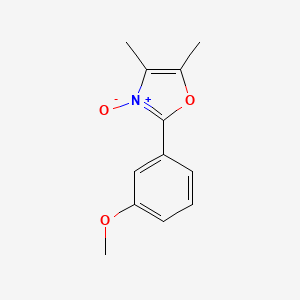
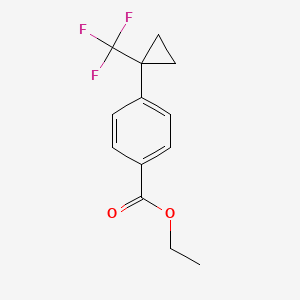
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
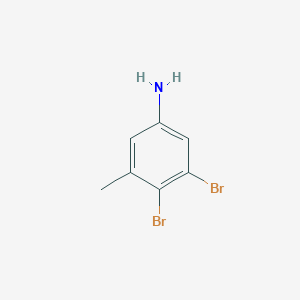

![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
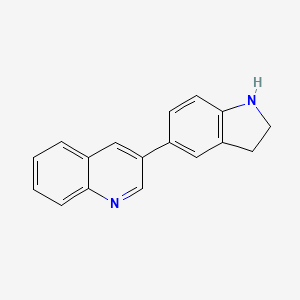

![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)

